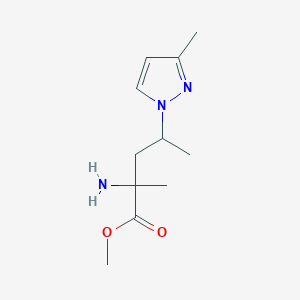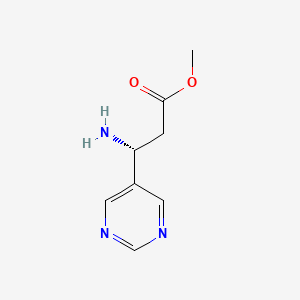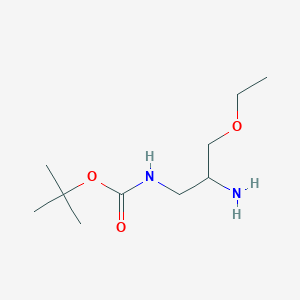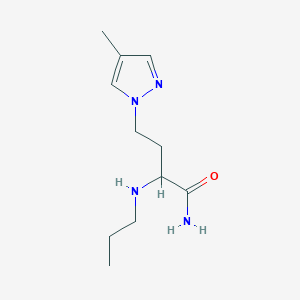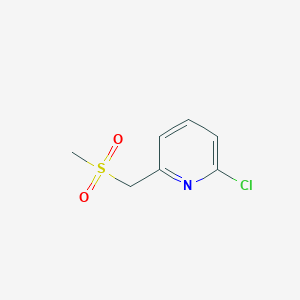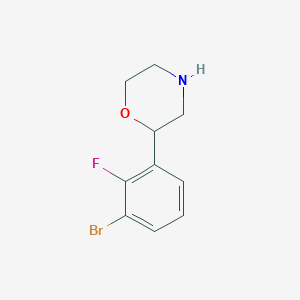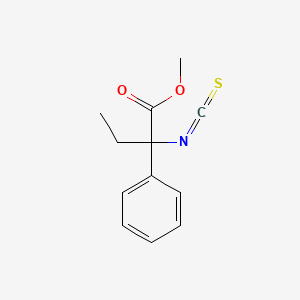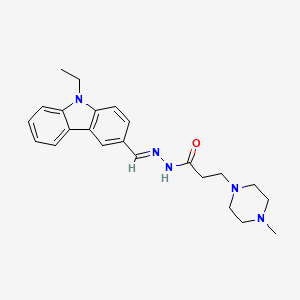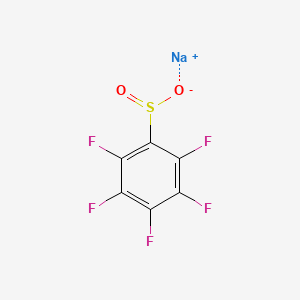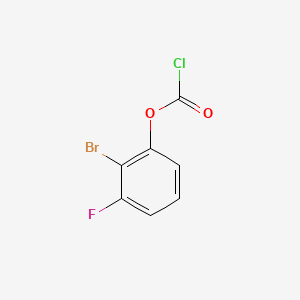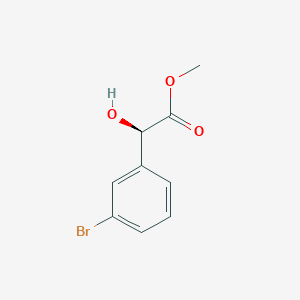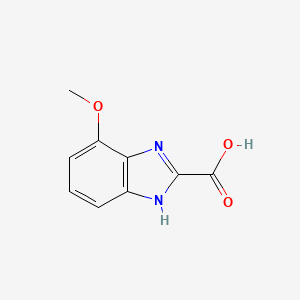![molecular formula C10H16O3 B13634693 Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate: is an organic compound with the molecular formula C10H16O3 It is characterized by the presence of an oxirane ring (epoxide) attached to a cyclopentane ring, which is further connected to a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring to form substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction to alcohols.
Substitution: Nucleophiles such as ammonia or thiols under mild conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Products: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to study the mechanisms of epoxide reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme-catalyzed reactions with epoxides.
Drug Development:
Medicine:
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Polymer Production: Used as a monomer or comonomer in the production of specialized polymers.
Coatings and Adhesives: Employed in the formulation of coatings and adhesives due to its reactive oxirane ring.
Mecanismo De Acción
The mechanism of action of Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate involves the reactivity of the oxirane ring. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies its ability to participate in various chemical reactions, including ring-opening reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it encounters.
Comparación Con Compuestos Similares
Ethyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Propyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate: Similar structure with a propyl ester group.
Uniqueness: Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate is unique due to its specific combination of a methyl ester group, an oxirane ring, and a cyclopentane ring
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
methyl 1-(oxiran-2-ylmethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-12-9(11)10(4-2-3-5-10)6-8-7-13-8/h8H,2-7H2,1H3 |
Clave InChI |
YIXKXQOWANRXTJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCCC1)CC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



